molecular formula C11H11NO B8809187 2,8-Dimethylquinolin-7-ol

2,8-Dimethylquinolin-7-ol

Cat. No.: B8809187
M. Wt: 173.21 g/mol
InChI Key: DUDNICKUVKDCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethylquinolin-7-ol is a high-purity quinoline derivative offered for chemical and pharmaceutical research. Quinoline scaffolds are of significant interest in medicinal chemistry due to their broad biological activity. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through efficient multicomponent reactions (MCRs). MCRs are a powerful tool in sustainable organic synthesis, allowing for the rapid assembly of complex molecules with high atom-economy and structural diversity, which is essential for generating libraries of compounds for drug discovery programs . Researchers can utilize this compound in the development of novel therapeutic agents. Its structure is amenable to further functionalization, making it a valuable intermediate for creating compounds to be screened for various biological activities, such as anticancer, antimicrobial, anti-inflammatory, and anti-leishmanial properties, which are common research areas for similar quinoline-based structures . Handling this material requires appropriate safety precautions. As a precautionary measure, researchers should consult the safety data sheet and adhere to standard laboratory safety protocols. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a consumer product. It must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,8-dimethylquinolin-7-ol

InChI

InChI=1S/C11H11NO/c1-7-3-4-9-5-6-10(13)8(2)11(9)12-7/h3-6,13H,1-2H3

InChI Key

DUDNICKUVKDCAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2C)O

Origin of Product

United States

Synthetic Methodologies for 2,8 Dimethylquinolin 7 Ol and Its Analogs

Classical and Contemporary Synthetic Routes to Quinolinol Scaffolds

A variety of synthetic routes have been established for the quinoline (B57606) nucleus, many of which are adaptable for producing substituted quinolinols. acs.orgtandfonline.com These classical methods, though effective, often require harsh conditions, but they remain foundational in heterocyclic chemistry. acs.org

The Doebner-von Miller reaction is a highly versatile method for synthesizing quinolines and is considered a modification of the Skraup synthesis. wikipedia.orgrsc.org This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. rsc.orgiipseries.org For the synthesis of 2,8-dimethylquinolin-7-ol, 2-amino-6-methylphenol (B101103) would be a logical starting aniline, reacting with an appropriate α,β-unsaturated carbonyl like crotonaldehyde.

The general mechanism proceeds through the formation of a β-anilino carbonyl intermediate via Michael addition, which then undergoes acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to yield the aromatic quinoline ring. iipseries.org A significant advantage of the Doebner-von Miller reaction is its ability to produce a wide array of substituted quinolines by varying both the aniline and the carbonyl component. rsc.orgiipseries.org

Recent improvements to this venerable reaction have focused on enhancing its robustness and yield. For instance, one study developed a procedure using acrolein diethyl acetal (B89532) as a stable three-carbon annulation partner for various aniline substrates in a solvent-free medium, resulting in moderate to good yields of the corresponding quinolines. researchgate.net The synthesis of the closely related analog, 2,5-dimethylquinolin-8-ol (B1300043), has been accomplished using a modified Skraup-Doebner-Von Miller approach. researchgate.net

Several classical condensation reactions are cornerstones of quinoline synthesis, each offering a different pathway to the heterocyclic core based on the starting materials. pharmaguideline.comdu.edu.eg

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. pharmaguideline.comwikipedia.org The reaction first forms a Schiff base intermediate, which is then cyclized and dehydrated using a strong acid like sulfuric acid to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org

Conrad-Limpach-Knorr Synthesis : This reaction utilizes anilines and β-ketoesters. The reaction conditions determine the product: lower temperatures favor the formation of a β-amino acrylate, which cyclizes to a 4-quinolone, while higher temperatures can lead to a 2-quinolone. pharmaguideline.com

Friedländer Synthesis : This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). iipseries.orgdu.edu.eg The reaction is typically catalyzed by an acid or a base. du.edu.eg This approach is particularly valuable for creating diverse substitution patterns on the quinoline ring. du.edu.eg

Pfitzinger Synthesis : In this reaction, isatin (B1672199) is condensed with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com The carboxylic acid group can later be removed if desired. pharmaguideline.com

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for its efficiency and selectivity. Palladium (Pd) catalysts, in particular, have proven highly effective for constructing quinoline rings under milder conditions than many classical methods. rsc.org These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.

One such approach is the palladium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones. lookchemmall.com This modified Friedländer synthesis is advantageous because 2-aminobenzyl alcohol is often more stable and less expensive than the corresponding 2-aminobenzaldehyde. lookchemmall.com Other innovative palladium-catalyzed methods include:

The aerobic annulation of o-alkenylanilines with alkynes to build 2,3-disubstituted quinolines. organic-chemistry.org

The oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for additional acids or bases. rsc.org

A cascade reaction involving o-aminocinnamonitriles and arylhydrazines, which proceeds via denitrogenation. nih.gov

A novel strategy that combines isocyanide insertion, C(sp²)–H functionalization, and a [4+1] cyclization to efficiently construct the quinoline core. rsc.org

Table 1: Comparison of Selected Palladium-Catalyzed Quinoline Syntheses

Method Substrates Catalyst System Key Features
Oxidative Coupling/Cyclization lookchemmall.com 2-Aminobenzyl alcohol, Ketone 5% Pd/C, KOH Alternative to Friedländer using a more stable starting material.
Aerobic Annulation organic-chemistry.org o-Vinylaniline, Alkyne Pd(OAc)₂, O₂ Forms 2,3-disubstituted quinolines via C-C bond cleavage.
Oxidative Cyclization rsc.org Aryl allyl alcohol, Aniline Pd(OAc)₂, Benzoquinone Additive-free process with broad substrate tolerance.
Isocyanide Insertion rsc.org Imine, Isocyanide Pd(OAc)₂, Ag₂CO₃ Integrates C-H functionalization and cyclization in one step.

Regioselective Functionalization Techniques for Dimethylquinolinol Synthesis

Achieving the specific 2,8-dimethyl-7-ol substitution pattern requires precise control over the placement of functional groups, a concept known as regioselectivity. This can be accomplished either by using appropriately substituted starting materials (e.g., 2-amino-6-methylphenol) or by functionalizing a pre-existing quinoline or quinolinol scaffold.

Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. rsc.org This strategy uses a directing group on the substrate to guide a metal catalyst to a specific C-H bond, which is then cleaved and replaced with a new functional group. For instance, an amido group at the 8-position of a quinoline ring has been used to direct rhodium catalysts to selectively functionalize the C-5 position. nih.gov Similarly, rhodium catalysis has been used for the C8-alkenylation of isoquinolones. chemrxiv.org While not directly demonstrated for this compound, these principles suggest that a directing group at the 7-hydroxyl or a derivative thereof could potentially be used to introduce the methyl group at the C-8 position.

Radical-based functionalization offers another modern approach. Systematic studies have shown that the regiochemistry of radical addition to electron-deficient heteroarenes like quinoline can be predicted and even tuned by modifying reaction conditions such as solvent and pH. nih.gov This allows for the direct introduction of alkyl groups onto the heterocyclic ring with a degree of control. nih.gov

Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of traditional chemical synthesis, which often uses harsh reagents and toxic solvents, green chemistry principles are being increasingly applied to the synthesis of quinolines. tandfonline.comijpsjournal.comresearchgate.net These methods aim to improve efficiency, reduce waste, and use more environmentally benign substances. ijpsjournal.com

Key green strategies include:

Microwave-Assisted Synthesis (MAS) : Using microwave radiation instead of conventional heating can dramatically reduce reaction times and often improve product yields. tandfonline.comijpsjournal.com The Skraup synthesis has been adapted to microwave conditions. iipseries.org

Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol (B145695), ionic liquids, or deep eutectic solvents (DESs) is a major focus. tandfonline.comijpsjournal.com The Doebner-Miller reaction has been successfully performed using water as a solvent. iipseries.org

Alternative Catalysts : Formic acid has been explored as a versatile and green catalyst for quinoline synthesis. ijpsjournal.com Solid acid catalysts, such as Nafion NR50, have also been employed. These catalysts are often reusable, reducing waste and cost. mdpi.com

Table 2: Examples of Green Synthetic Methods for Quinolines

Method Catalyst/Medium Energy Source Key Advantage
Friedländer Reaction mdpi.com Nafion NR50 (solid acid) Microwave Reusable catalyst, environmentally friendly.
Doebner-Miller Reaction iipseries.org H₂SO₄ Conventional Heat Use of water as a green solvent.
Skraup Synthesis iipseries.org Ionic Liquid Microwave Reduced reaction time and use of a recyclable medium.
Formic Acid Catalysis ijpsjournal.com Formic Acid Conventional Heat Milder conditions and reduced waste compared to strong mineral acids.

Purification and Isolation Protocols

The final step in any synthesis is the purification and isolation of the target compound. For quinolinol derivatives, standard laboratory techniques are typically employed. The choice of method depends on the physical properties of the product and the impurities present.

Common purification protocols include:

Chromatography : Column chromatography is a widely used technique to separate the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is a common stationary phase, with mixtures of solvents like dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexane, used as the eluent. lookchemmall.comnih.gov For particularly sensitive compounds, other stationary phases like alumina (B75360) or Florisil may be used, although some quinolines can decompose on silica. reddit.com

Washing/Extraction : Crude reaction mixtures are often worked up by dissolving them in an organic solvent and washing with aqueous solutions. Washing with a basic solution, such as 10% sodium hydroxide (B78521) (NaOH), can remove acidic impurities or unreacted phenolic starting materials. nih.gov

Crystallization/Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. nih.govrsc.org Solvents like ethanol, isopropanol, or ether are often used. nih.govrsc.org

It is important to note that some quinoline derivatives can be unstable, potentially decomposing in certain solvents or when exposed to air, light, or silica gel. reddit.com Therefore, purification may sometimes require inert atmosphere techniques (e.g., Schlenk line or glovebox) and degassed solvents. reddit.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2,8 Dimethylquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, the precise connectivity and spatial relationships of atoms can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,8-Dimethylquinolin-7-ol, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the two methyl groups, and the hydroxyl proton.

The aromatic region would display signals for H-3, H-4, H-5, and H-6. The protons on the pyridine (B92270) ring (H-3 and H-4) would appear as doublets due to coupling with each other. The protons on the benzene (B151609) ring (H-5 and H-6) would also appear as mutually coupled doublets. The two methyl groups at positions C-2 and C-8 would each produce a sharp singlet, as they have no adjacent protons to couple with. The hydroxyl proton at C-7 is also expected to appear as a singlet, although its chemical shift can be variable and influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
OH~9.0 - 10.0Singlet (s)1H
H-4~8.0 - 8.2Doublet (d)1H
H-5~7.4 - 7.6Doublet (d)1H
H-3~7.2 - 7.4Doublet (d)1H
H-6~7.0 - 7.2Doublet (d)1H
C8-CH₃~2.6 - 2.8Singlet (s)3H
C2-CH₃~2.5 - 2.7Singlet (s)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., aromatic, aliphatic, quaternary). This compound has 11 carbon atoms, and due to the molecule's asymmetry, 11 distinct signals are expected in the ¹³C NMR spectrum. This includes nine signals for the aromatic carbons of the quinoline ring (five of which are quaternary) and two signals for the aliphatic methyl carbons. The carbon bearing the hydroxyl group (C-7) would be significantly shifted downfield due to the deshielding effect of the oxygen atom.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158.0
C-7~154.0
C-8a~146.0
C-4~136.0
C-8~128.0
C-4a~126.0
C-5~124.0
C-3~122.0
C-6~118.0
C2-CH₃~24.0
C8-CH₃~17.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would show a cross-peak between the H-3 and H-4 protons, confirming their positions on the pyridine ring. Similarly, a correlation between H-5 and H-6 would confirm their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons. For example, the proton signal predicted at ~7.2-7.4 ppm would show a cross-peak to the carbon signal at ~122.0 ppm, assigning both to the C-3/H-3 pair. This technique would be used to link all proton signals (except the hydroxyl proton) to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity around quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations include:

The protons of the C-2 methyl group showing a cross-peak to the C-2 and C-3 carbons.

The protons of the C-8 methyl group correlating with C-7, C-8, and C-8a.

The H-5 proton showing correlations to the quaternary carbons C-4a and C-7.

The H-4 proton showing correlations to C-2, C-4a, and C-5.

Together, these 2D NMR techniques provide a comprehensive and interlocking web of data that confirms the proposed structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₁H₁₁NO. cymitquimica.com HRMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺C₁₁H₁₂NO⁺174.0913The measured mass would confirm the elemental composition C₁₁H₁₁NO.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound would first travel through the GC column, yielding a specific retention time, before entering the mass spectrometer. In the mass spectrometer, the molecule is ionized (typically by electron impact, EI), resulting in a molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure.

The mass spectrum would show a molecular ion peak at m/z = 173, corresponding to the molecular weight of the compound. cymitquimica.com The fragmentation of quinoline structures often involves characteristic losses. nih.govresearchgate.net Plausible fragmentation pathways for this compound include the loss of a methyl radical (CH₃˙) to give a fragment at m/z 158, or the loss of carbon monoxide (CO) to yield a fragment at m/z 145. Subsequent fragmentations could also occur, providing further structural information.

Predicted GC-MS Fragmentation Data for this compound

m/zProposed IonProposed Neutral Loss
173[M]⁺˙ (Molecular Ion)-
158[M - CH₃]⁺CH₃˙
145[M - CO]⁺˙CO
144[M - CHO]⁺CHO˙

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

An analysis of the IR spectrum to identify characteristic vibrational frequencies of functional groups.

Determination of the UV-Vis absorption maxima (λmax) to understand electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing information.

Without access to peer-reviewed studies that have performed and published these analyses on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2,8 Dimethylquinolin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. physics.gov.az It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,8-Dimethylquinolin-7-ol. DFT calculations can determine the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical reactivity and physical properties. For quinoline (B57606) derivatives, DFT has been successfully used to corroborate experimental findings and provide deeper insight into their behavior. acs.orgresearchgate.net

The first step in a computational study is typically geometry optimization. This process finds the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The planarity of the quinoline ring system is a key feature. However, the orientation of the hydroxyl (-OH) group and the methyl (-CH₃) groups relative to the ring are important conformational variables. DFT calculations would identify the most stable conformer, likely one where steric hindrance is minimized and stabilizing intramolecular interactions, such as a possible weak hydrogen bond between the 7-OH group and the nitrogen atom at position 1, are optimized. While specific optimized coordinates for this compound are not published, Table 1 provides typical bond lengths for related quinoline structures determined by DFT calculations, which would be expected to be similar. nih.gov

Table 1: Representative Bond Lengths (Å) in Quinoline Systems from DFT Calculations. Note: These are typical values for quinoline derivatives and not specific to this compound.

Bond Type Typical Length (Å)
C-C (aromatic) 1.39 - 1.42
C-N (aromatic) 1.33 - 1.38
C-O (hydroxyl) 1.36
O-H (hydroxyl) 0.97
C-C (methyl) 1.51
C-H (methyl) 1.09

This table is illustrative, based on general findings for similar compounds.

Frontier Molecular Orbital (FMO) theory is a crucial framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol-like ring, including the oxygen and nitrogen atoms, while the LUMO would be distributed across the π-system of the quinoline core. DFT calculations can precisely determine these energies and visualize the orbital distributions. The HOMO-LUMO gap can also be influenced by the solvent environment. researchgate.netresearchgate.net

Table 2: Illustrative FMO Energies (eV) for Related Quinolinol Compounds. Note: These values are for illustrative purposes and are not specific to this compound.

Compound HOMO (eV) LUMO (eV) ΔE (Gap) (eV)
8-Hydroxyquinoline (B1678124) (Model) -5.8 -1.2 4.6
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol nih.gov -6.17 -1.13 5.04
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov -0.203 -0.117 2.35

This table presents data from different studies and methods to illustrate the concept.

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvent molecules.

Regions of negative potential (typically colored red or orange) indicate areas rich in electrons and are prone to electrophilic attack. For this compound, these would be centered around the electronegative oxygen and nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, with the most positive region expected around the hydrogen atom of the hydroxyl group. The methyl groups would exhibit a relatively neutral potential (green). The ESP map provides a clear picture of the molecule's polarity and sites for hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Stability

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, rotations, and conformational changes in a simulated environment (e.g., in a box of water molecules).

For this compound, an MD simulation could be used to:

Assess the stability of the optimized conformation in a solvent.

Study the dynamics of the intramolecular hydrogen bond between the -OH group and the quinoline nitrogen.

Investigate the rotational freedom of the methyl groups.

Observe how the molecule interacts with surrounding solvent molecules, providing insights into its solubility and solvation shell structure. Such simulations are crucial for bridging the gap between a static molecular structure and its behavior in a realistic, dynamic chemical environment.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net These calculations can help assign experimental peaks to specific electronic excitations (e.g., π → π* transitions).

Similarly, DFT calculations can predict vibrational frequencies. These computed frequencies, after appropriate scaling to account for systematic errors, can be correlated with experimental Infrared (IR) and Raman spectra. This allows for a detailed assignment of spectral bands to specific molecular motions, such as C-H stretching, O-H bending, or ring deformation modes, confirming the molecule's structure. For related quinoline derivatives, DFT has been shown to provide predicted bond lengths, angles, and spectra in good agreement with experimental X-ray and spectroscopic data. researchgate.net

Tautomeric Equilibrium Studies of Quinolinols

Hydroxyquinolines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 7-hydroxyquinolines, a key equilibrium exists between the enol form (7-quinolinol ) and the keto form (7(1H)-quinolinone ), where the proton from the hydroxyl group moves to the quinoline nitrogen.

Computational studies are essential for investigating this equilibrium. By calculating the Gibbs free energy (G) of each tautomer using DFT, researchers can predict their relative stabilities. The tautomer with the lower free energy will be the more abundant species at equilibrium. Studies on various 7-hydroxyquinoline (B1418103) derivatives have shown that this equilibrium is highly sensitive to both the substitution pattern on the quinoline ring and the polarity of the solvent. acs.orgresearchgate.netmdpi.com For instance, in some 7-hydroxyquinoline systems, the enol form is more stable in aprotic solvents, while the keto form can be observed in protic solvents that can facilitate the proton transfer. mdpi.com

For this compound, a computational study would involve:

Optimizing the geometry of both the enol (A) and keto (B) tautomers.

Calculating the electronic and Gibbs free energies of both optimized structures.

Repeating the calculations using a solvent model (e.g., Polarizable Continuum Model) to see how solvents like water or ethanol (B145695) affect the energy difference (ΔG) between the tautomers.

A positive ΔG for the reaction A → B would indicate that the enol form is more stable, while a negative ΔG would favor the keto form. Such studies are critical for understanding the fundamental chemical nature of the compound, as different tautomers can exhibit vastly different chemical and biological properties. mdpi.com

Derivatization and Functionalization Strategies for 2,8 Dimethylquinolin 7 Ol

Introduction of Halogenated Analogs and their Synthetic Routes

The introduction of halogen atoms onto the quinoline (B57606) core is a critical strategy for modulating the electronic properties and metabolic stability of the molecule. While direct halogenation studies on 2,8-Dimethylquinolin-7-ol are not extensively documented, synthetic routes for closely related analogs provide a clear blueprint for potential transformations.

For instance, the synthesis of chloro-derivatives of dimethyl-substituted quinolines has been achieved through various methods. A plausible route for the chlorination of this compound could involve electrophilic aromatic substitution. However, the directing effects of the hydroxyl and methyl groups would need to be carefully considered to control regioselectivity.

A more targeted approach involves the use of a precursor molecule, such as a diol, which can be selectively chlorinated. For example, the synthesis of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline has been accomplished by treating the corresponding 7,8-dimethylquinoline-2,4-diol with a chlorinating agent like thionyl chloride. connectjournals.com This suggests that if 2,8-dimethylquinolin-2,7-diol were used as a starting material, selective chlorination might be achievable.

Furthermore, the synthesis of compounds like 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone starts from 2-chloro-7,8-dimethylquinoline, indicating that the quinoline ring can be constructed with a halogen already in place, followed by further functionalization. evitachem.com The hydrolysis of related compounds, such as 7-chloro-2,8-dimethylquinolin-5-amine (B11897193) at elevated temperatures to form quinoline-7-ol derivatives, also points to potential synthetic pathways. vulcanchem.com

Table 1: Examples of Halogenated Dimethylquinoline Analogs and Synthetic Precursors

Compound NameCAS NumberMolecular FormulaKey Synthetic Aspect
8-Chloro-2,4-dimethylquinolin-7-olNot AvailableC₁₁H₁₀ClNOA structural analog where the position of a methyl group and the halogen differs. crysdotllc.com
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanoneNot AvailableC₁₃H₁₂ClNOSynthesized from a pre-halogenated quinoline scaffold. evitachem.com
7-Chloro-2,8-dimethylquinolin-5-amineNot AvailableC₁₁H₁₁ClN₂Can be hydrolyzed to a quinolin-7-ol derivative. vulcanchem.com
2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolineNot AvailableC₁₆H₁₆ClN₃Synthesized from a quinoline-diol precursor using thionyl chloride. connectjournals.com

Carbaldehyde and Carboxylic Acid Derivatization at Quinoline Positions

The introduction of carbaldehyde (-CHO) and carboxylic acid (-COOH) groups onto the quinoline ring are pivotal modifications, as these functional groups serve as versatile handles for further synthetic transformations, including the formation of Schiff bases and amides.

Formylation Reactions: Standard formylation methods such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are commonly used for introducing aldehyde groups onto electron-rich aromatic rings like phenols. mdpi.com Studies on the formylation of 8-hydroxyquinoline (B1678124) and 2-methylquinolin-8-ol have shown that these reactions can lead to substitution at the C5 and C7 positions. nih.gov For example, the formylation of 2-methylquinolin-8-ol has been reported to yield 8-hydroxy-2-methylquinoline-5-carbaldehyde. nih.gov In some cases, double formylation can occur, as seen in the synthesis of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. mdpi.comresearchgate.net

Given these precedents, it is highly probable that this compound could undergo formylation at the C5 and/or C8 positions, which are activated by the hydroxyl group at C7. The specific regioselectivity would likely depend on the reaction conditions and the specific formylation method employed.

Carboxylation Reactions: The direct carboxylation of the quinoline ring can be more challenging. However, the synthesis of 8-hydroxy-2-methylquinoline-7-carboxylic acid has been reported, demonstrating that this transformation is feasible on a closely related analog. researchgate.net A potential strategy for introducing a carboxylic acid group onto the this compound scaffold could involve the oxidation of a pre-installed methyl group or the carboxylation of an organometallic intermediate. Another approach is the oxidative decarboxylation of a suitable precursor acid, a method that has proven effective for synthesizing various carboline derivatives. researchgate.net

Formation of Schiff Bases and their Structural Characterization

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.org The carbaldehyde derivatives of this compound are ideal precursors for the synthesis of novel Schiff bases. These reactions are typically straightforward, often involving mixing the aldehyde and amine in a suitable solvent. mediresonline.org

Research on analogous compounds, such as 7-formyl-8-hydroxyquinoline and 2-carbaldehyde-8-hydroxyquinoline, has demonstrated their utility in forming Schiff base ligands. nih.govresearchgate.net These ligands, which incorporate the quinoline-ol moiety, are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov

Metal Complexation Studies with this compound as Ligand

The 7-hydroxyquinoline (B1418103) motif in this compound makes it an excellent candidate as a bidentate ligand for a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group can form a stable five-membered chelate ring upon coordination to a metal center.

Coordination Chemistry of Metal Ions (e.g., Zr(IV), Co(II), Al(III), Zn(II), Cu(II))

The coordination chemistry of 8-hydroxyquinoline and its derivatives is well-established, and by analogy, this compound is expected to form stable complexes with numerous metal ions. Studies on Schiff bases derived from 7-formyl-8-hydroxyquinoline have reported the synthesis and characterization of mononuclear and binuclear complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The coordination number and geometry of the resulting metal complexes are influenced by the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions. For instance, in complexes with Schiff bases of 7-formyl-8-hydroxyquinoline, Co(II) and Zn(II) were found to form tetrahedral complexes, while Ni(II) formed octahedral complexes and Cu(II) adopted tetragonally distorted octahedral or square planar geometries. researchgate.net Similarly, complexes of other Schiff base ligands with metals like Zr(IV), Al(III), and Co(II) have been synthesized and characterized, showcasing a wide range of possible coordination environments. researchgate.netnih.gov

Table 2: Typical Coordination Geometries of Metal Ions with Quinolinol-type Ligands

Metal IonCommon Oxidation StateTypical Coordination NumberCommon Geometries
Zr(IV)+46, 7, 8Octahedral, Pentagonal Bipyramidal, Square Antiprismatic
Co(II)+24, 6Tetrahedral, Octahedral researchgate.net
Al(III)+34, 6Tetrahedral, Octahedral nih.gov
Zn(II)+24, 6Tetrahedral, Octahedral researchgate.net
Cu(II)+24, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral researchgate.net

Structural Analysis of Organometallic Quinolinol Complexes

The structural analysis of organometallic complexes is crucial for understanding their chemical and physical properties. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise information on the coordination geometry, bond lengths between the metal and the ligand atoms, and intermolecular interactions.

In addition to X-ray crystallography, various spectroscopic techniques are employed.

FTIR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds.

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry, particularly for d-block metals like Cu(II) and Co(II). researchgate.net

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II), providing insights into the electronic environment of the metal ion. researchgate.net

Molar conductance measurements are used to determine whether the complexes are electrolytic or non-electrolytic in solution, which helps to ascertain if anions are coordinated to the metal or act as counter-ions. researchgate.net

Isotopic Labeling and Deuteration Studies for Mechanistic Probes

Isotopic labeling is a powerful technique used to investigate reaction mechanisms, study metabolic pathways, and as internal standards in quantitative mass spectrometry. nih.govmedchemexpress.com The introduction of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure can provide valuable insights into its chemical behavior.

A notable study on the metal-free, regioselective deuteration of the closely related compounds 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol (B1300043) highlights a feasible approach for the deuteration of this compound. researchgate.net This method utilizes D₂O in the presence of an acid (D₂SO₄) or base (KOD) under ambient conditions to achieve hydrogen/deuterium (H/D) exchange at specific positions on the aromatic ring. researchgate.net The positions ortho and para to the hydroxyl group are typically the most susceptible to this exchange. For this compound, this would imply that the hydrogen atoms at the C5 and C8 positions are potential sites for deuteration.

Such deuterated analogs are invaluable tools for:

NMR Spectroscopy: Simplifying complex proton NMR spectra and aiding in signal assignment.

Mechanistic Studies: Tracing the fate of specific atoms through a chemical reaction to elucidate the reaction pathway.

Pharmacokinetic Studies: Using labeled compounds to track the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate without the need for radioactive materials. scripps.edu

The synthesis of isotopically labeled compounds can be achieved either by building the molecule from labeled starting materials or by post-synthetic isotopic exchange reactions, as demonstrated by the deuteration of analogous quinolinols. researchgate.net

Mechanistic Studies of Biological Interactions of 2,8 Dimethylquinolin 7 Ol Derivatives

Exploration of Antimicrobial Mechanisms

The antimicrobial properties of quinoline (B57606) derivatives, including those related to 2,8-dimethylquinolin-7-ol, are a key area of study. researchgate.net Researchers are actively investigating their modes of action against both bacteria and fungi to develop new therapeutic agents. researchgate.net

Investigations into Antibacterial Modes of Action

Quinoline derivatives have been shown to exhibit antibacterial activity through various mechanisms. A primary mode of action involves the inhibition of crucial bacterial enzymes, DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair processes, ultimately leading to bacterial cell death. The effectiveness of these compounds has been demonstrated against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.

The structure of the bacterial cell wall also plays a role in the susceptibility to these compounds. The outer membrane of Gram-negative bacteria, containing lipopolysaccharides and porin proteins, can influence the accumulation of quinolone derivatives within the cell. uj.edu.pl Conversely, Gram-positive bacteria may utilize active efflux pumps to reduce the intracellular concentration of these agents. uj.edu.pl

Bacterial TargetMechanism of ActionReferences
DNA GyraseInhibition of enzyme activity, leading to disrupted DNA replication.
Topoisomerase IVInhibition of enzyme activity, interfering with DNA decatenation.

Research into Antifungal Mechanisms

The antifungal activity of quinoline derivatives is also a subject of intensive research. researchgate.netmdpi.com One of the proposed mechanisms of action is the disruption of the fungal cell membrane. nih.gov Essential oils containing compounds with structural similarities to quinoline derivatives have been shown to interact with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death. mdpi.com Furthermore, some derivatives are believed to inhibit cell wall biosynthesis, targeting components like glucan and chitin (B13524) which are essential for fungal viability and absent in human cells. nih.gov

Another avenue of antifungal action is the inhibition of fungal enzymes. For instance, histone deacetylases such as HOS2 and RPD3 have been identified as potential targets for antifungal drugs. mdpi.com Inhibition of these enzymes can interfere with fungal growth and development. mdpi.com

Fungal TargetMechanism of ActionReferences
Cell Membrane (Ergosterol)Interaction leading to membrane disruption and increased permeability. mdpi.com
Cell Wall BiosynthesisInhibition of the synthesis of essential components like glucan and chitin. nih.gov
Histone Deacetylases (e.g., HOS2, RPD3)Inhibition of enzyme activity, affecting fungal growth. mdpi.com

Molecular Targeting in Anticancer Research

In the realm of oncology, derivatives of this compound are being explored for their potential to selectively target cancer cells and induce cell death. The focus is on understanding their interactions with key cellular pathways and proteins that are often dysregulated in cancer.

Modulation of Cellular Signaling Pathways

Quinoline derivatives have been found to modulate several cellular signaling pathways critical for cancer cell proliferation and survival. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK signaling cascade. nih.gov By down-regulating this pathway, these compounds can inhibit cell proliferation and induce apoptosis. nih.gov

The EGFR signaling pathway is another important target. nih.gov Some derivatives have shown the ability to decrease the levels of the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling involved in cell survival and invasion. nih.gov Additionally, the Akt signaling pathway, which is implicated in cancer invasion, can also be modulated by these compounds. nih.gov

Signaling PathwayEffect of DerivativesReferences
MAPK/ERKDown-regulation, inhibition of cell proliferation. nih.gov
EGFRDecreased receptor levels, inhibition of downstream signaling. nih.gov
AktModulation of pathway involved in cancer invasion. nih.gov

Interaction with Cellular Proteins (e.g., TEAD, MDM2-p53)

The interaction of quinoline derivatives with specific cellular proteins is a key area of investigation for anticancer drug development. The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its function is often inhibited in cancer by the oncoprotein MDM2. molgenie.compensoft.net Small-molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53, leading to tumor cell growth inhibition. molgenie.compensoft.netnih.gov Isoquinolin-1-one derivatives, structurally related to the quinoline scaffold, have been shown to dissociate the preformed MDM2-p53 complex. molgenie.com

While direct interaction studies with TEAD (Transcriptional Enhanced Associate Domain) for this compound derivatives are not extensively documented in the provided search results, the broader class of quinoline derivatives is known to target various transcription factors and their co-activators.

Induction of Apoptotic Pathways at the Molecular Level

A significant mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.compensoft.netsemanticscholar.orgfrontiersin.org This can occur through both the intrinsic and extrinsic apoptotic pathways.

In the intrinsic pathway, these compounds can cause the dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.govpensoft.net This, in turn, leads to the activation of caspase-9, a key initiator caspase in this pathway. nih.govmdpi.compensoft.netsemanticscholar.org

The extrinsic pathway can also be triggered, as evidenced by the activation of caspase-8. nih.govsemanticscholar.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govsemanticscholar.org Furthermore, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein p53 and downregulate the anti-apoptotic protein Bcl-2. mdpi.comfrontiersin.org

Apoptotic Pathway ComponentAction of DerivativesReferences
Mitochondrial Membrane PotentialDissipation nih.gov
Cytochrome cRelease from mitochondria pensoft.net
Caspase-9Activation nih.govmdpi.compensoft.netsemanticscholar.org
Caspase-8Activation nih.govsemanticscholar.org
Caspase-3Activation nih.govsemanticscholar.org
p53Upregulation mdpi.com
Bcl-2Downregulation mdpi.com

Antioxidant Activity: Radical Scavenging and Redox Mechanisms

There is currently no specific research detailing the radical scavenging and redox mechanisms of this compound. The antioxidant properties of quinolinol compounds are generally attributed to the hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. researchgate.net The specific efficacy and mechanisms, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), are highly dependent on the molecular structure, including the position of the hydroxyl and methyl groups, which influences the bond dissociation enthalpy and ionization potential. ucl.ac.uk Without dedicated studies on this compound, any discussion of its antioxidant profile remains speculative.

Chelation-Mediated Biological Processes

The ability of quinoline derivatives to chelate metal ions is a well-documented characteristic, primarily associated with the 8-hydroxyquinoline (B1678124) scaffold, where the hydroxyl group and the ring nitrogen form a bidentate chelation site. researchgate.netnih.gov This chelating ability is fundamental to many of their biological effects.

Metal Ion Homeostasis Modulation

Modulation of metal ion homeostasis is a key therapeutic strategy for various diseases, and chelating agents like 8-hydroxyquinoline derivatives are known to be involved in this process. researchgate.netnih.gov They can sequester excess metal ions or facilitate their transport, thereby restoring balance. However, no studies were found that specifically investigate the role of this compound in modulating the homeostasis of any metal ions.

Role in Enzyme Inhibition via Metal Binding

The inhibition of metalloenzymes is a known mechanism of action for many quinoline-based compounds. By chelating the essential metal cofactor in the enzyme's active site, these compounds can disrupt its catalytic function. While derivatives of the closely related 7-chloro-2,8-dimethylquinoline (B48905) have been noted for their potential in metal chelation for anticancer applications, specific data on enzyme inhibition by this compound through this mechanism is absent from the reviewed literature. vulcanchem.com

Advanced Materials Science Applications of 2,8 Dimethylquinolin 7 Ol Derivatives

Utilization in Organic Light-Emitting Diodes (OLEDs)

The inherent electronic properties of the quinoline (B57606) ring system make its derivatives prime candidates for use in various layers of Organic Light-Emitting Diodes (OLEDs). The ability to tune their energy levels and charge-transport characteristics through chemical modification allows for their application as emitters, hosts, or electron-transporting materials.

Quinoline derivatives are widely recognized for their fluorescent properties, which are foundational to their use as emitters in OLEDs. a2bchem.com The introduction of electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH₃) groups found in 2,8-Dimethylquinolin-7-ol, can enhance fluorescence efficiency, making these compounds suitable for optoelectronic applications. The luminescent behavior is dictated by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with the energy gap determining the color of the emitted light.

Derivatives of 8-hydroxyquinoline (B1678124) are particularly notable. The parent compound, 8-hydroxyquinoline, and its metal complexes (like Tris(8-hydroxyquinolinato)aluminium, Alq₃) are benchmark materials in OLED technology. The photophysical properties, including absorption maxima (λₐₑₛ), emission maxima (λₑₘ), and photoluminescence quantum yield (PLQY), are highly sensitive to the substitution pattern on the quinoline core and the surrounding chemical environment. While specific data for this compound is not extensively documented in isolation, the properties of related quinolinol dyes provide insight into their expected performance.

Table 1: Comparative Luminescent Properties of Selected Quinoline Derivatives

Compound/Derivative Class Emission Wavelength (λₑₘ) Quantum Yield (ΦF) Application Note
8-Hydroxyquinoline Metal Complexes (e.g., Alq₃) ~520 nm (Green) 0.25 - 0.32 Standard green emitter and electron transporter in OLEDs.
Carbazole-Quinoline Polymers ~473 nm (Blue-Green) Varies Used as emissive layer in Polymer Light-Emitting Diodes (PLEDs). researchgate.net
Fluorene-Quinoline Copolymers Blue emission range High Studied for high-efficiency blue OLEDs. nih.govsemanticscholar.org

| 7-Hydroxyquinoline (B1418103) Derivatives | Varies (Solvent-dependent) | Moderate to High | Investigated for excited-state intramolecular proton transfer (ESIPT) fluorescence. researchgate.net |

This table is illustrative and compiles data from various quinoline-based systems to show the range of properties.

For an OLED to operate efficiently, the flow of electrons from the cathode and holes from the anode must be balanced within the emissive layer. Electron Transporting Materials (ETMs) facilitate the movement of electrons while blocking the passage of holes, preventing leakage current and enhancing the probability of electron-hole recombination that generates light. magtech.com.cnossila.com

Quinoline-based molecules are often employed as ETMs due to the electron-deficient nature of the nitrogen-containing aromatic ring system. rsc.org Key characteristics for an effective ETM include high electron mobility and a deep HOMO level, which creates a large energy barrier for hole transport. rsc.org The electron mobility of an ETM is a measure of how quickly an electron can move through the material under an electric field.

Table 2: Electron Transport Properties of Representative OLED Materials

Material HOMO Level (eV) LUMO Level (eV) Electron Mobility (cm² V⁻¹ s⁻¹)
TPBi -6.2 -2.7 2.2 x 10⁻⁵
DPP -6.3 -2.8 7.2 x 10⁻⁵
Alq₃ -5.7 to -5.9 -3.0 to -3.1 ~10⁻⁶

| BCP | -6.5 | -3.0 | ~10⁻⁶ |

Data compiled from sources including ossila.comrsc.org. HOMO/LUMO levels can vary slightly depending on the measurement technique. TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene; DPP: 2′,12-di(pyridin-4-yl)spiro[dibenzo[3,4:5,6]cyclohepta[1,2-b]pyridine-9,9′-fluorene]; Alq₃: Tris(8-hydroxyquinolinato)aluminium; BCP: Bathocuproine.

Incorporation into Polymer Matrices for Functional Materials

Integrating active small molecules like this compound into polymer matrices is a powerful strategy for creating robust, processable, and multifunctional materials. researchgate.net This can be achieved either by physically blending the molecule into a host polymer or by chemically bonding it as a pendant group or part of the polymer backbone. The hydroxyl group of this compound provides a convenient reactive handle for covalent incorporation into polymers via techniques like esterification or etherification.

One advanced method for creating such materials is Atom Transfer Radical Polymerization (ATRP). researchgate.net This technique allows for the synthesis of polymers with controlled molecular weight, architecture, and functionality. A monomer derived from this compound could be copolymerized with other monomers to tailor the final properties of the material. For example, incorporating the quinolinol moiety could impart fluorescence to an otherwise non-luminescent polymer, creating materials for applications in sensors, solid-state lighting, or anti-counterfeiting technologies.

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org These interactions can guide molecules to spontaneously organize into well-defined, higher-order structures. nih.gov

The this compound molecule possesses key features that make it an excellent candidate for supramolecular assembly.

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. These interactions can lead to the formation of chains, sheets, or more complex networks.

π-π Stacking: The flat, aromatic quinoline ring system can stack on top of another, an interaction that is crucial for stabilizing larger assemblies and influencing the electronic properties of the material. researchgate.net

Through careful design, derivatives of this compound can be programmed to self-assemble into specific nanostructures like nanotubes, vesicles, or helical fibers. These self-organized structures are of great interest for creating "bottom-up" functional materials for electronics, catalysis, and biomedical applications. wikipedia.org For instance, the assembly of fluorescent quinoline derivatives has been explored for creating materials with aggregation-induced emission (AIE) properties, where the molecules are non-emissive in solution but become highly luminescent upon aggregation into a solid state. nankai.edu.cn

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
Tris(8-hydroxyquinolinato)aluminium Alq₃
1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene TPBi
2′,12-di(pyridin-4-yl)spiro[dibenzo[3,4:5,6]cyclohepta[1,2-b]pyridine-9,9′-fluorene] DPP

Environmental and Analytical Applications of 2,8 Dimethylquinolin 7 Ol Derivatives

Development of Sensing Technologies for Metal Ions and Other Analytes

The ability of quinoline (B57606) compounds to form stable complexes with metal ions, often accompanied by a distinct change in their photophysical properties, makes them excellent candidates for developing chemical sensors. scirp.orgrroij.com These sensors are crucial for detecting toxic heavy metals in environmental samples.

Fluorescence-Based Detection Methods

Fluorescence-based sensors are highly valued for their sensitivity, selectivity, and rapid response times. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are prominent examples of fluorescent chemosensors. rroij.com The mechanism often involves either fluorescence enhancement ("turn-on") or quenching ("turn-off") upon binding with a specific metal ion. nih.govrsc.org This change is triggered by processes like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Although no specific studies on the fluorescence sensing capabilities of 2,8-Dimethylquinolin-7-ol were identified, research on related compounds demonstrates the principle. For instance, various 8-HQ derivatives have been developed for the selective detection of biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. rroij.com Two diaza-18-crown-6 hydroxyquinoline (DCHQ) derivatives were shown to bind with Mg²⁺ with high affinity, resulting in a strong increase in fluorescence. nih.gov This makes them effective for mapping intracellular magnesium distribution. nih.gov Similarly, other quinoline-based derivatives have been synthesized to act as selective fluorescent probes for ions such as Fe³⁺, Cu²⁺, and Cr³⁺. mdpi.commdpi.com The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituents on the quinoline ring. rroij.com

Table 1: Examples of Quinoline Derivatives in Fluorescence-Based Metal Ion Detection This table presents data for various quinoline derivatives to illustrate the general application, as specific data for this compound is not available.

Derivative Name Target Analyte(s) Detection Mechanism Limit of Detection (LOD) Reference
Diaza-18-crown-6 hydroxyquinoline (DCHQ) Mg²⁺ Fluorescence Enhancement 44 µM (Kd) nih.gov
(E)-9-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol Co²⁺ Colorimetric Change 1.28 µM mdpi.com
Biphenolic backbone with dansyl unit (KC1) Fe³⁺ Fluorescence Quenching Not Specified mdpi.com

Electrochemical Sensing Applications

Electrochemical sensors offer advantages such as low cost, potential for miniaturization, and high sensitivity, making them suitable for on-site environmental monitoring. mdpi.comsigmaaldrich.com The modification of electrode surfaces with specific chemical recognition layers is a key strategy in developing these sensors. researchgate.netnih.gov

There is no available research detailing the use of this compound in electrochemical sensing. However, the broader class of quinoline derivatives has been employed for this purpose. The fundamental principle involves immobilizing a quinoline-based ligand onto an electrode surface. When the target analyte, such as a heavy metal ion, binds to the ligand, it causes a measurable change in an electrical property like current, potential, or impedance. nih.gov For example, modified electrodes are often used in techniques like anodic stripping voltammetry for the sensitive detection of trace metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). The development of sensors based on electropolymerized films of phenolic compounds is also a growing area of interest, as these films can reduce matrix effects and improve the selectivity of analyte determination. researchgate.net

Adsorption and Remediation Strategies for Industrial Wastewater Pollutants

The contamination of water sources with heavy metals and other industrial pollutants is a major environmental concern. biomedres.usresearchgate.net Adsorption is a widely used, cost-effective, and efficient method for removing these contaminants from wastewater. researchgate.netdavidpublisher.com

Heavy Metal Ion Removal

The ability of quinoline derivatives to chelate heavy metals is central to their potential application in water remediation. scirp.org The nitrogen and oxygen atoms in the quinolinol structure can form stable coordinate bonds with a variety of metal ions, effectively removing them from aqueous solutions.

Specific data on heavy metal removal using this compound or its derivatives could not be found. However, the principle has been demonstrated with other materials functionalized with chelating agents. Chitosan, a natural polymer, can be chemically modified to enhance its affinity for heavy metals like lead (Pb²⁺) and copper (Cu²⁺). davidpublisher.comnih.gov The efficiency of removal is often dependent on factors such as pH, contact time, temperature, and the initial concentration of the pollutants. nih.govnih.gov For instance, the adsorption of metal ions onto many adsorbents increases at higher pH values because the adsorbent surface becomes more negatively charged, facilitating electrostatic attraction with cationic metal species. nih.gov Studies on materials like modified clays, activated carbon, and various bio-adsorbents show high removal efficiencies for a range of heavy metals. biomedres.usresearchgate.net

Design of Modified Adsorbents

To improve the efficiency and selectivity of pollutant removal, adsorbent materials are often chemically modified. mdpi.com This involves functionalizing the surface of a base material (like silica (B1680970), biochar, or agricultural waste) with molecules that have a high affinity for the target pollutant. nih.govmdpi.com

While there are no specific examples of this compound being used to create modified adsorbents, the strategy is well-established using other chelating ligands. For example, the surfaces of materials like activated carbon can be modified with thiol groups or other metal-binding agents to facilitate the precipitation and removal of metal ions like lead. nih.gov Similarly, mesoporous silica can be functionalized with organic groups to create adsorbents with ordered porous structures and large surface areas, enhancing access to the binding sites. mdpi.com The goal of such modifications is to develop low-cost, reusable, and highly effective adsorbents for treating industrial wastewater. biomedres.usmdpi.com The use of agricultural waste as a base for these adsorbents is particularly attractive due to its low cost and availability. researchgate.net

Future Research Directions and Translational Potential

Design and Synthesis of Novel 2,8-Dimethylquinolin-7-ol Derivatives with Enhanced Properties

The future development of this compound as a lead compound hinges on the strategic design and synthesis of novel derivatives with tailored properties. The existing quinoline (B57606) framework offers multiple sites for functionalization, allowing for the fine-tuning of its biological and material characteristics.

Future synthetic efforts will likely focus on several key strategies:

Functionalization of the Hydroxyl Group: The hydroxyl group at the 7-position is a prime target for modification. Etherification or esterification can alter the compound's lipophilicity and pharmacokinetic profile. For instance, PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, could enhance solubility and bioavailability for potential therapeutic applications. acs.org

Substitution on the Quinoline Core: The quinoline ring itself can be further substituted to modulate its electronic properties and biological activity. rsc.org Techniques like electrophilic aromatic substitution could introduce a variety of functional groups. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer precise control over the introduction of new substituents. numberanalytics.com For example, palladium-catalyzed reactions are increasingly used for the synthesis of complex quinoline derivatives under mild conditions. numberanalytics.com

Exploration of Multicomponent Reactions (MCRs): MCRs are highly efficient for creating diverse molecular libraries from simple starting materials in a single step. rsc.org Applying MCRs to synthesize derivatives of this compound could rapidly generate a wide range of analogues for screening. rsc.org

Solid-Phase Synthesis: For the creation of large combinatorial libraries, solid-phase synthesis offers a high-throughput approach. acs.orgclockss.org This method allows for the efficient production of numerous derivatives for biological evaluation. nih.gov

A summary of potential synthetic strategies is provided in the table below.

Synthetic Strategy Description Potential Outcome Relevant Analogs/Methods
Hydroxyl Group Modification Etherification, esterification, or PEGylation of the -OH group at position 7. acs.orgImproved solubility, bioavailability, and altered biological activity.PEGylated quinoline hybrids. acs.org
Ring Substitution Introduction of new functional groups onto the quinoline core via electrophilic substitution or cross-coupling reactions. numberanalytics.comEnhanced target specificity and potency.Palladium-catalyzed synthesis of substituted quinolines. numberanalytics.com
Multicomponent Reactions (MCRs) Single-pot reactions involving three or more reactants to build complex molecules. rsc.orgRapid generation of diverse compound libraries for screening. rsc.orgUgi and Grieco reactions for quinoline synthesis. nih.gov
Solid-Phase Synthesis Synthesis of compounds on a solid support for high-throughput production of libraries. acs.orgclockss.orgEfficient creation of large numbers of derivatives for screening. acs.orgnih.govSolid-phase synthesis of 2-substituted quinolines. nih.gov

Advanced Mechanistic Investigations into Biological and Material Interactions

A deeper understanding of how this compound interacts with biological systems and functions within materials is crucial for its rational development. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Biological Interactions:

Drawing parallels from related quinolinol derivatives, this compound is likely to exhibit antimicrobial and anticancer activities. The proposed mechanisms for these activities in similar compounds involve the inhibition of key enzymes like DNA gyrase and topoisomerase. Future studies should investigate:

Enzyme Inhibition Assays: To determine if this compound and its derivatives can inhibit bacterial or cancer-related enzymes.

Molecular Docking and Simulation: In silico studies can predict the binding modes and affinities of these compounds to their target proteins, providing insights into structure-activity relationships (SAR). mdpi.commdpi.com Computational tools can help identify the key interactions driving the biological effects. mdpi.com

Cell-Based Assays: To evaluate the effects of these compounds on cellular processes such as proliferation, apoptosis, and cell cycle progression in cancer cell lines.

Material Interactions:

Quinoline derivatives are known for their potential in materials science, particularly in organic light-emitting diodes (OLEDs). nih.govmdpi.com The photophysical properties of this compound, such as its absorption and emission spectra, should be thoroughly characterized. Future research in this area could involve:

Spectroscopic and Photochemical Studies: Investigating the compound's fluorescence and phosphorescence properties to assess its suitability as an emitter or host material in OLEDs. mdpi.comrsc.org

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and excited-state properties of this compound and its derivatives. mdpi.comtandfonline.comarabjchem.org This can help in designing molecules with desired optical and electronic properties for specific applications. tandfonline.comarabjchem.org

High-Throughput Screening and Combinatorial Chemistry for New Applications

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) of combinatorial libraries of its derivatives is a powerful strategy. rsc.org This approach allows for the rapid testing of a large number of compounds against various biological targets or for specific material properties. rsc.org

Drug Discovery:

Combinatorial Libraries: The synthesis of large and diverse libraries of this compound derivatives can be achieved using combinatorial chemistry techniques. acs.orgnih.govird.fr These libraries can then be screened against a wide range of biological targets, such as kinases, proteases, and receptors, to identify novel therapeutic leads. rsc.org A patent for triazolopyridine compounds as PIM kinase inhibitors mentions the use of a dimethylquinolin-7-ol as a starting material, highlighting the potential of this scaffold in drug discovery. mdpi.com

In Silico Screening: Before synthesis, virtual screening of compound libraries can be performed to prioritize candidates with a higher probability of being active. rsc.orgfrontiersin.org This computational approach saves time and resources by focusing experimental efforts on the most promising molecules. ibmc.msk.runih.gov

Materials Science:

HTS for OLEDs: HTS can be employed to evaluate the electroluminescent properties of a library of this compound derivatives. mdpi.com This would involve fabricating and testing a large number of small-scale OLED devices to identify compounds with optimal brightness, efficiency, and color purity. rsc.org

Sensor Development: The potential of these compounds as fluorescent or colorimetric sensors can be explored through HTS by screening their response to various analytes, such as metal ions or volatile organic compounds.

The table below outlines the potential applications of HTS and combinatorial chemistry for this compound.

Application Area Methodology Objective Potential Outcome
Drug Discovery Combinatorial synthesis followed by HTS of biological targets. rsc.orgacs.orgIdentify new therapeutic uses for this compound derivatives.Novel drug candidates for diseases such as cancer or infectious diseases.
Materials Science (OLEDs) HTS of a library of derivatives for electroluminescent properties. mdpi.comDiscover new materials for more efficient and stable OLEDs. rsc.orgIdentification of new emitter or host materials for next-generation displays and lighting. nih.govmdpi.com
Sensor Technology Screening of derivatives for changes in optical properties in the presence of analytes.Develop new chemical sensors for environmental or biomedical applications.Sensitive and selective sensors for metal ions or volatile organic compounds.

Exploration of New Application Domains in Emerging Technologies

Beyond established applications, the unique properties of this compound and its derivatives make them promising candidates for a range of emerging technologies. Future research should venture into these new domains to fully exploit the compound's potential.

Photovoltaics: Quinoline derivatives have been investigated for their use in third-generation photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The electronic properties of this compound could be tuned to optimize its performance as a component in the active layer of these devices. nih.gov

Biophotonics and Imaging: The fluorescent nature of many quinoline compounds suggests their potential use as biological probes or imaging agents. Derivatives of this compound could be designed to selectively bind to specific cellular structures or biomolecules, allowing for their visualization in living cells.

Smart Materials: The responsiveness of the quinoline scaffold to external stimuli, such as pH or the presence of metal ions, could be harnessed to create "smart" materials. These materials could find applications in areas like controlled drug release or responsive coatings.

Catalysis: The quinoline moiety can act as a ligand in organometallic complexes. mdpi.com Future research could explore the use of this compound and its derivatives as ligands in catalytic systems for various organic transformations.

The exploration of these new frontiers will require interdisciplinary collaboration between chemists, materials scientists, and biologists to translate the fundamental properties of this compound into innovative technological solutions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,8-Dimethylquinolin-7-ol, and how can researchers optimize yield and purity?

  • Methodological Answer: Begin with classical quinoline synthesis methods, such as the Skraup or Doebner-Miller reactions, using substituted anilines and glycerol/acidic conditions. Optimize reaction parameters (temperature, catalyst concentration) via factorial design experiments to maximize yield. Purity can be enhanced using column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using 1H^1H-NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ ~2.5 ppm for CH3_3) and hydroxyl protons (broad peak ~5-6 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (MW: 173.21 g/mol). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-reference spectral data with computational predictions (DFT-based simulations) to validate assignments .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer: Prioritize in vitro assays targeting quinoline-related biological pathways (e.g., antimicrobial activity via broth microdilution assays, IC50_{50} determination against cancer cell lines). Use positive controls (e.g., chloroquine for antimalarial assays) and replicate experiments in triplicate. Apply ANOVA to assess significance (p < 0.05) and calculate dose-response curves using nonlinear regression models .

Advanced Research Questions

Q. How can mechanistic contradictions in the literature regarding this compound’s activity be resolved?

  • Methodological Answer: Conduct a systematic review to identify methodological disparities (e.g., solvent polarity differences in bioassays). Replicate conflicting studies under standardized conditions, controlling variables like pH and temperature. Use multivariate analysis (PCA) to isolate factors contributing to divergent results. Integrate computational docking studies to predict binding affinities and compare with experimental IC50_{50} values .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer: Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to study ligand-protein interactions over 100-ns trajectories. Validate docking poses (AutoDock Vina) with free-energy calculations (MM-PBSA). Cross-correlate results with QSAR models trained on analogous quinolines to predict pharmacokinetic properties (logP, bioavailability) .

Q. How can researchers investigate the compound’s stability under varying environmental conditions?

  • Methodological Answer: Design accelerated stability studies (ICH Q1A guidelines) with controlled humidity (40–75% RH), temperature (25–60°C), and light exposure. Monitor degradation via UPLC-MS at intervals (0, 1, 3, 6 months). Identify degradation products using high-resolution MS and propose degradation pathways via Arrhenius equation extrapolation .

Q. What advanced methodologies are recommended for elucidating the compound’s toxicity mechanisms?

  • Methodological Answer: Combine in vitro (hepatocyte viability assays, ROS detection) and in vivo models (zebrafish embryotoxicity). Apply transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing in cell lines. Use metabolomics (LC-HRMS) to map metabolic disruptions .

Methodological Frameworks

  • Experimental Design : Align ontological assumptions (e.g., compound behavior as a deterministic system) with epistemological goals (e.g., mechanistic insights). Use mixed-methods approaches (e.g., quantitative bioassays + qualitative observational studies) to triangulate findings .
  • Data Contradiction Analysis : Apply causal inference models (Bayesian networks) to distinguish confounding variables from true mechanistic differences. Leverage open-source tools (R, Python) for reproducibility .

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